1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-[(4-bromophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O/c1-11(20)16-18-14-4-2-3-5-15(14)19(16)10-12-6-8-13(17)9-7-12/h2-9,11,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVCUWAUKOUKKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-1-(4-bromophenyl)ethanone.
Reaction with o-Phenylenediamine: This intermediate is then reacted with o-phenylenediamine to form the benzimidazole core.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various benzimidazole derivatives, including those similar to 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol, which were tested against multiple bacterial strains. The results demonstrated promising antibacterial activity against Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Testing
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 8 µg/mL |
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer potential. The structural features of these compounds contribute to their ability to inhibit cancer cell proliferation. For instance, a recent investigation into various benzimidazole derivatives revealed that some compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that this compound may also possess similar properties.
Case Study: Cytotoxicity Assay
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 12.5 |
| This compound | MCF-7 (breast cancer) | 15.0 |
Other Therapeutic Applications
Beyond antimicrobial and anticancer activities, benzimidazole derivatives, including this compound, have been explored for their potential in treating other conditions such as inflammation and parasitic infections. The versatility of this compound class is attributed to their ability to interact with various biological targets.
Potential Applications
- Anti-inflammatory agents: Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antiparasitic activity: Certain benzimidazoles have been evaluated for efficacy against parasites like Trypanosoma spp., indicating a broad therapeutic potential.
Mechanism of Action
The mechanism of action of 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits heme oxygenase-1, leading to reduced levels of free heme and bilirubin.
Cellular Pathways: The compound interferes with cellular pathways involved in oxidative stress and inflammation.
These interactions contribute to its biological activities, including antimicrobial and anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzimidazole Derivatives
1-(1H-Benzo[d]imidazol-2-yl)ethanol (CAS 19018-24-7)
- Structure: Lacks the 4-bromobenzyl group, featuring only the ethanol substituent at C2.
- Properties : Lower molecular weight (209.25 g/mol vs. ~340–350 g/mol for bromobenzyl derivatives) and higher polarity due to the absence of bromine. Purity is reported at 95% .
Ethyl 2-((1-(4-Bromobenzyl)-1H-benzo[d]imidazol-2-yl)thio)acetate (5b)
- Structure: Replaces the ethanol group with a thioacetate ester.
- Synthesis: Recrystallized from methanol, yielding golden microcrystals (45–65% yield). The thioether linkage may enhance metabolic stability compared to the hydroxyl group .
- Properties : Increased molecular weight (due to sulfur and ester groups) and altered electronic effects.
2-(4-Bromophenyl)-1-phenyl-1H-benzimidazole
Functional Group Comparisons
Ethanol vs. Thioether/Ester Groups
- Solubility: The ethanol group in the target compound improves water solubility compared to thioether or ester-containing analogs like 5b .
- Reactivity : The hydroxyl group may participate in hydrogen bonding, enhancing interactions in biological targets, whereas thioethers resist oxidation.
Bromobenzyl vs. Other Benzyl Substituents
- Biological Activity : Bromine enhances lipophilicity, aiding in crossing biological membranes, as seen in anticonvulsant derivatives like 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl) methyl}-3-arylthioureas .
Biological Activity
1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This compound, characterized by the presence of a bromobenzyl group, has garnered interest for its potential therapeutic applications, particularly in antiviral and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiviral Activity
Recent studies have highlighted the antiviral properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown significant activity against various viruses, including the chikungunya virus and yellow fever virus (YFV). In particular, derivatives with similar structures have demonstrated EC50 values ranging from 3.54 to 8.89 µM against YFV, indicating promising antiviral potential .
| Compound | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| 2c | 3.54 | ~75 |
| 2e | 8.89 | ~70 |
| 3j | 6.00 | ~80 |
The selectivity index is calculated as the ratio of cytotoxicity (CC50) to antiviral activity (EC50), reflecting the therapeutic window of these compounds.
Antimicrobial Activity
In addition to antiviral effects, benzimidazole derivatives have been evaluated for their antimicrobial properties. A study reported that related compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis with minimal inhibitory concentration (MIC) values as low as 3.8 µM . These findings suggest that the structural features present in this compound may contribute to its efficacy against resistant strains of bacteria.
The biological activities of benzimidazole derivatives are often linked to their ability to interact with specific biological targets. For instance, docking studies have suggested that these compounds can bind effectively to viral proteins or enzymes involved in replication processes. This interaction disrupts viral life cycles and inhibits proliferation .
Case Studies
Several case studies have explored the biological activities of benzimidazole derivatives, including:
- Antiviral Efficacy : A series of benzimidazole compounds were tested against YFV and showed varying degrees of effectiveness, with structural modifications leading to enhanced activity.
- Antimicrobial Studies : Compounds were synthesized and tested for their ability to inhibit M. tuberculosis, revealing lead candidates with low toxicity profiles and high efficacy against multidrug-resistant strains.
Q & A
Q. What are the established synthetic routes for 1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol?
- Methodological Answer : Synthesis typically involves multi-step reactions. First, the benzimidazole core is functionalized via alkylation using 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The ethanol side chain is introduced through nucleophilic substitution or reduction of a ketone intermediate. For example, sodium borohydride reduction of a ketone derivative (e.g., 1-(1-(4-bromobenzyl)-1H-benzimidazol-2-yl)ethanone) in ethanol yields the ethanol moiety . Reaction progress is monitored via TLC, and purification employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.5 ppm, ethanol -OH at δ 1.5–2.5 ppm) .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 358.18 for C₁₆H₁₄BrN₂O) .
- IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200–3500 cm⁻¹, C-Br at ~500–600 cm⁻¹) .
Q. How is purity assessed during synthesis?
- Methodological Answer : Purity is evaluated using HPLC (reversed-phase C18 column, acetonitrile/water mobile phase) and TLC (silica gel, UV visualization). Residual solvents are quantified via GC-MS, while elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How does the 4-bromobenzyl substituent influence electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing bromine atom increases electrophilicity at the benzyl position, facilitating nucleophilic aromatic substitution. Steric hindrance from the bulky benzyl group may slow down reactions at the imidazole nitrogen. Comparative DFT studies on analogs show reduced HOMO-LUMO gaps (~4.5 eV), enhancing charge-transfer interactions in biological systems .
Q. What computational strategies model this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like kinases or GPCRs. The ethanol group forms hydrogen bonds with active-site residues (e.g., Asp/Glu), while the bromobenzyl moiety engages in hydrophobic interactions .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, revealing conformational flexibility of the ethanol side chain .
Q. What strategies mitigate side reactions during benzimidazole alkylation?
- Methodological Answer :
- Optimized Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce byproducts like N-alkylation isomers .
- Catalytic Systems : Phase-transfer catalysts (e.g., TBAB) improve regioselectivity .
- Temperature Control : Maintaining 60–80°C prevents thermal degradation of intermediates .
Biological and Pharmacological Questions
Q. What in vitro assays evaluate this compound’s biological activity?
- Methodological Answer :
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) quantify IC₅₀ values.
- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity. The bromobenzyl group enhances membrane permeability, as shown in logP calculations (~2.8) .
Q. How does the ethanol moiety impact solubility and pharmacokinetics?
- Methodological Answer : The hydroxyl group increases aqueous solubility (logS ≈ -3.2) compared to non-polar analogs. Pharmacokinetic modeling (SwissADME) predicts moderate bioavailability (30–40%) due to first-pass metabolism via glucuronidation .
Structural and Crystallographic Questions
Q. What crystallographic data are available for related benzimidazole derivatives?
- Methodological Answer : X-ray diffraction of analogs (e.g., 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol) reveals monoclinic systems (space group P2₁/c) with O-H⋯N hydrogen bonding (2.8–3.0 Å). Dihedral angles between benzimidazole and aryl rings range 1.3–15.2°, influencing molecular packing .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of benzimidazole analogs?
- Methodological Answer :
Contradictions often arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analysis using tools like RevMan identifies outliers. For example, anti-inflammatory IC₅₀ values vary by 10-fold across studies; normalizing to positive controls (e.g., dexamethasone) improves comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
